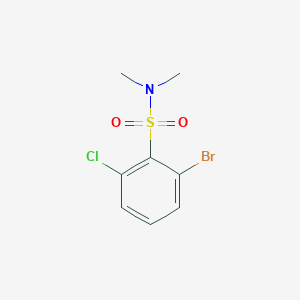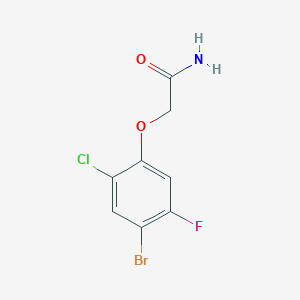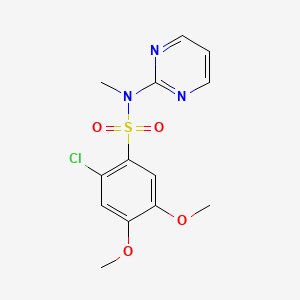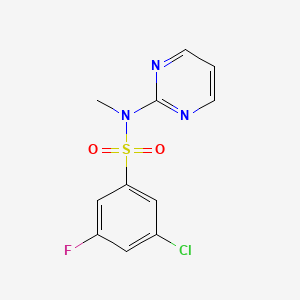![molecular formula C14H15N3O4S B6626637 Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626637.png)
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate, also known as MMB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MMB belongs to the class of sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential use in the treatment of cancer, inflammation, and bacterial infections. Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has also been found to inhibit the activity of certain enzymes, making it a potential target for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects:
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has also been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been found to exhibit antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit a range of biological activities, making it suitable for use in a variety of experiments. However, there are also limitations to the use of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. In addition, Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate may exhibit off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate. One area of research is the development of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate-based drugs for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate in animal models and humans.
Synthesis Methods
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate can be synthesized by reacting 2-methyl-5-nitrobenzoic acid with pyrimidine-2-ylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with methylamine and sodium sulfite to yield Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate. The synthesis of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been optimized to yield high purity and yield, making it suitable for use in scientific research.
properties
IUPAC Name |
methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-10-5-6-11(9-12(10)13(18)21-3)22(19,20)17(2)14-15-7-4-8-16-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFVIPBJLMISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=NC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)



![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)
![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)
![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)
![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)

![Ethyl 4-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626636.png)

![5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6626642.png)
